Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple stepsThe final step involves the coupling of the quinoline derivative with piperazine-1-carboxylate under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can modify the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
Scientific Research Applications
Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoline core can interact with various enzymes and receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s binding affinity and specificity, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate
- Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate
Uniqueness
Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate is unique due to its specific structural modifications, which enhance its chemical stability and biological activity compared to similar compounds .
Biological Activity
Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C18H18F3N3O5
- Molecular Weight : 413.3 g/mol
- IUPAC Name : Ethyl 4-[4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carbonyl]piperazine-1-carboxylate
- InChI Key : NAKFWFLOBNDAMC-UHFFFAOYSA-N
Structural Insights
The compound features a quinoline core with a trifluoromethoxy group, which is known to enhance biological activity through improved pharmacokinetic properties. The presence of the piperazine moiety contributes to its interaction with various biological targets.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activities. For instance, derivatives of hydroxyquinoline have been documented to inhibit viral replication effectively, suggesting that this compound may also possess similar properties due to structural similarities .
The biological activity is hypothesized to stem from the compound's ability to interact with specific receptors or enzymes involved in viral replication. The trifluoromethoxy group enhances binding affinity, potentially leading to increased efficacy against viral targets .
Structure-Activity Relationship (SAR)
Studies on SAR have shown that modifications in the quinoline structure significantly affect the compound's biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl has been correlated with enhanced potency against certain biological targets .
Case Study 1: Antiviral Efficacy
A study explored the antiviral efficacy of various hydroxyquinoline derivatives, including those structurally related to this compound. The results indicated that these compounds could inhibit viral replication in vitro, showcasing their potential as therapeutic agents .
Case Study 2: Pharmacokinetics and Toxicology
Another study assessed the pharmacokinetic profile of similar quinoline derivatives, revealing favorable absorption and distribution characteristics. The presence of the trifluoromethoxy group was noted to improve solubility and bioavailability, critical factors in drug development .
Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antiviral | Inhibition of viral replication | |
Receptor Interaction | Enhanced binding affinity | |
Pharmacokinetics | Improved solubility and bioavailability |
Structure-Activity Relationship Insights
Properties
Molecular Formula |
C18H18F3N3O5 |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
ethyl 4-[4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H18F3N3O5/c1-2-28-17(27)24-8-6-23(7-9-24)16(26)12-10-22-14-11(15(12)25)4-3-5-13(14)29-18(19,20)21/h3-5,10H,2,6-9H2,1H3,(H,22,25) |
InChI Key |
NAKFWFLOBNDAMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC=C3OC(F)(F)F |
Origin of Product |
United States |
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